Bis(4-bromophenyl)acetylene

Overview

Description

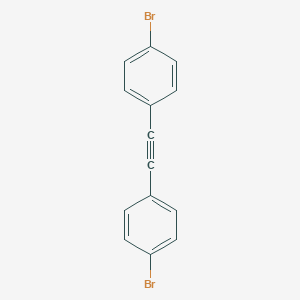

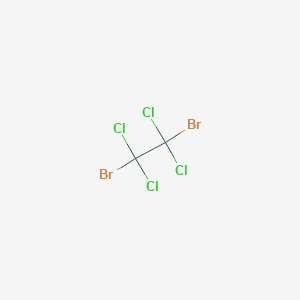

Bis(4-bromophenyl)acetylene is a compound featuring an acetylene core with bromophenyl groups at each terminal. It is used as a precursor in various organic synthesis and materials science applications. The bromine atoms provide reactive sites for further functionalization, making it a versatile building block in chemical synthesis.

Synthesis Analysis

The synthesis of Bis(4-bromophenyl)acetylene derivatives involves multiple steps, starting from the reaction between α, 4-dibromotoluene and bisphenol A or α, α'-dichloro-m-xylene and 4-bromophenol. This is followed by palladium-catalyzed cross-coupling and the removal of protecting groups under alkaline conditions (W. Douglas & A. Overend, 1994).

Molecular Structure Analysis

The molecular structure of related bis(acetylene) compounds shows significant double bond character in the S-C bonds and non-linearity in the acetylene core, indicating the presence of electronic interactions between the substituents and the acetylenic linkage (F. Mo et al., 1999).

Chemical Reactions and Properties

Bis(4-bromophenyl)acetylene undergoes various chemical reactions due to the presence of bromine atoms and the acetylenic bond. It can participate in coupling reactions, serve as a dienophile in Diels-Alder reactions, and undergo electrophilic cyclizations (A. Riera et al., 1990).

Physical Properties Analysis

The physical properties of Bis(4-bromophenyl)acetylene and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for its application in material science and organic synthesis. However, specific details on these properties are generally determined experimentally and may vary depending on the synthesis method and conditions.

Chemical Properties Analysis

The chemical properties of Bis(4-bromophenyl)acetylene, including reactivity, stability under different conditions, and interactions with various reagents, are influenced by the acetylenic linkage and bromophenyl groups. Its ability to participate in cross-coupling reactions and act as a precursor for polymers and other organic materials highlights its utility in chemical synthesis (W. Douglas & A. Overend, 1994).

Scientific Research Applications

Photoluminescence Studies : Symmetric diarylacetylenes, including those derived from Bis(4-bromophenyl)acetylene, exhibit high solution-state fluorescence quantum yields, indicating potential applications in photoluminescence (Brown & Eichler, 2011).

Synthesis of Acetylene-Terminated Monomers : Derivatives of Bis(4-bromophenyl)acetylene are used in the synthesis of acetylene-terminated monomers, which have applications in polymer science (Douglas & Overend, 1994).

Cycloaddition Reactions : Ethyl 4-bromo-2-oxobut-3-ynoate, a derivative of Bis(4-bromophenyl)acetylene, shows an ability to furnish [2+2]-cycloadducts with alkenes, which can be used in organic synthesis (Koldobskii et al., 2008).

Metal-Organic Frameworks : Research into the solid-state polymerization properties of diacetylene derivatives containing phenyl ferrocene suggests applications in the development of metal-organic frameworks (Liu et al., 2014).

Synthesis of π-Conjugated Polyheterocyclic Scaffolds : Bis(2-aminophenyl)acetylene, structurally related to Bis(4-bromophenyl)acetylene, is used in the synthesis of π-conjugated polyheterocyclic scaffolds, indicating applications in materials science (Ho et al., 2016).

Synthesis of Porphyrin Wires : Bis(acetylene) derivatives have been used in the synthesis of porphyrin-acetylene-thiophene polymer wires, highlighting potential applications in nanotechnology and materials science (Li et al., 2004).

Catalytic Applications : Some studies focus on the synthesis of acetylene derivatives for use in catalytic applications, such as the ytterbium-catalyzed silylcyanation of benzaldehyde (Lundgren et al., 2003).

Safety and Hazards

When handling “Bis(4-bromophenyl)acetylene”, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds. For Bis(4-bromophenyl)acetylene, it is recommended to handle in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols . It is also advised to use non-sparking tools and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name |

1-bromo-4-[2-(4-bromophenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQGIJIHOXZMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392718 | |

| Record name | Bis(4-bromophenyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-bromophenyl)acetylene | |

CAS RN |

2789-89-1 | |

| Record name | Bis(4-bromophenyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Ethanediamine, N2-[4-(aminomethyl)phenyl]-N1,N1-dimethyl-](/img/structure/B50355.png)

![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)